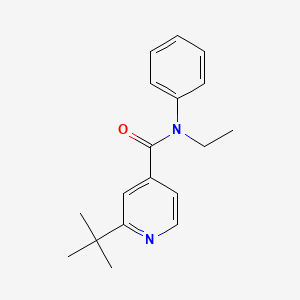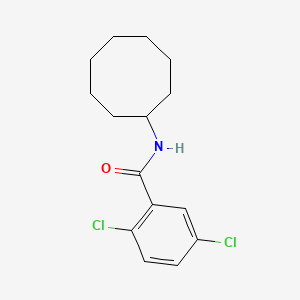![molecular formula C20H22ClN3O2S B5789040 2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5789040.png)
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is formed through a cyclization reaction involving appropriate precursors.
Chlorination and Dimethylation: The final steps involve chlorination and dimethylation reactions to introduce the chloro and methyl groups on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, sulfides, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the sulfonyl and pyridine components.
N-{2-[(4-Benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide: Contains a similar piperidine structure but with different substituents.
Uniqueness
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)sulfonyl-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-14-18(13-22)20(23-15(2)19(14)21)27(25,26)24-10-8-17(9-11-24)12-16-6-4-3-5-7-16/h3-7,17H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPXIDMMLBKUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5788958.png)


![2-(2,5-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5788974.png)




![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)
![2-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B5789019.png)
![4-[(2,3,4-Trimethoxyphenyl)methyl]morpholine](/img/structure/B5789020.png)
![N-[(2-chlorophenyl)methyl]-2-phenylbenzamide](/img/structure/B5789028.png)

![(4-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5789035.png)
